Hinesol
Overview
Description
Hinesol is a natural product found in Guatteria friesiana, Corymbia maculata, and other organisms with data available.
Scientific Research Applications
Inhibition of Enzymes
Hinesol, a major component of So-jutsu (Atractylodis Lanceae Rhizoma), has been found to strongly inhibit H+, K+-ATPase activity, which may contribute to its role as an anti-gastric ulcer agent (Satoh, Nagai, & Kano, 2000). It also inhibits other enzymes like Na+, K+-ATPase, Mg2+-ATPase, Ca2+-ATPase, and H+-ATPase, though to a lesser extent, and does not affect alkaline or acid phosphatase activities. This compound's inhibition of H+, K+-ATPase is through uncompetitive inhibition with ATP and increases with higher Mg2+ concentration. It enhances the inhibitory effect of omeprazole on H+, K+-ATPase, indicating that this compound and omeprazole have different inhibitory sites.
Antitumor Effects
This compound has shown promising antitumor effects. It induced apoptosis in human leukemia HL-60 cells, exhibiting cytotoxic effects and molecular mechanisms that suggest its potential as a novel medicinal drug for various cancers, including leukemia (Masuda, Kadokura, Ishii, Takada, & Kitajima, 2015). In non-small cell lung cancer (NSCLC) cell lines, this compound inhibited cell proliferation, induced apoptosis, and affected several molecular pathways, indicating its potential as an anti-NSCLC drug candidate (Guo, Liu, Ju, Du, Xu, Yuan, Qin, & Li, 2019).
Receptor Binding Inhibition
This compound, along with other sesquiterpenols isolated from Atractylodes lancea, moderately inhibited the in vitro binding of arginine vasopressin and angiotensin II to kidney membrane receptors (Takeda, Tsuchiya, Kimura, Kubo, Okada, & He, 2001).
Pharmacological Synthesis
Research has been conducted on the total synthesis of this compound, which is an active ingredient of cerebral circulation and metabolism improvers. A phosphine-catalyzed [3+2] cycloaddition strategy was used for the efficient total synthesis of natural product (-)-hinesol (Du & Lu, 2003).
Genetic and Environmental Factors
Studies have shown that the contents of essential oil compounds like this compound in Atractylodes lancea are largely influenced by genetic factors, suggesting that clonal propagation could be an effective strategy for obtaining populations with high contents of essential oil compounds (Tsusaka, Makino, Ohsawa, & Ezura, 2019). The heritability of the β-eudesmol/hinesol content ratio in A. lancea was also found to be high, emphasizing the influence of genetic factors over environmental factors (Tsusaka, Makino, Ohsawa, & Ezura, 2020).
Analytical Methods
Several analytical methods like GC-MS have been developed for identifying and quantifying this compound and other compounds in Atractylodes lancea (Ouyang, Zhang, Zhao, Wang, Wei, & Fang, 2012).
Properties
IUPAC Name |
2-(6,10-dimethylspiro[4.5]dec-9-en-3-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWHTQRTTHCUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874757 | |
Record name | TERPENE-3197-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59331-07-6 | |
Record name | Hinesol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.